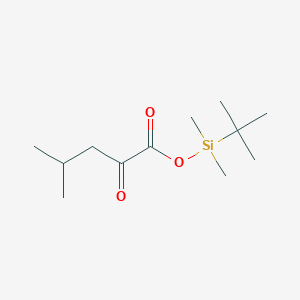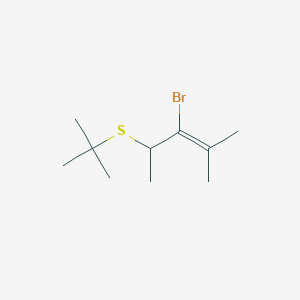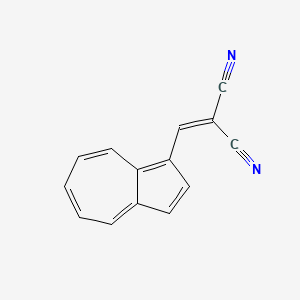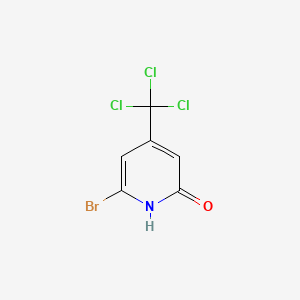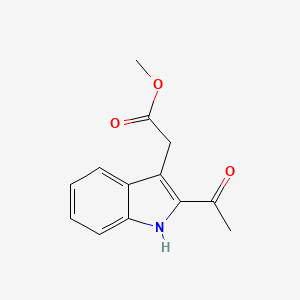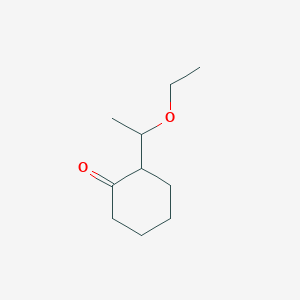
Cyclohexanone, 2-(1-ethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(1-ethoxyethyl)- is an organic compound that belongs to the family of ketones It is characterized by a six-carbon cyclic structure with a ketone functional group and an ethoxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-ethoxyethyl)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethyl vinyl ether under acidic conditions. The reaction typically proceeds as follows:
- Cyclohexanone is mixed with ethyl vinyl ether.
- An acid catalyst, such as sulfuric acid, is added to the mixture.
- The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(1-ethoxyethyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and precise control of reaction parameters are crucial to achieving high purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(1-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(1-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and formulation.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which cyclohexanone, 2-(1-ethoxyethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone functional group can participate in nucleophilic addition reactions, while the ethoxyethyl substituent may influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a six-carbon cyclic structure.
2-Ethylcyclohexanone: Similar structure but with an ethyl group instead of an ethoxyethyl group.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Uniqueness
Cyclohexanone, 2-(1-ethoxyethyl)- is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
90449-84-6 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-(1-ethoxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-3-12-8(2)9-6-4-5-7-10(9)11/h8-9H,3-7H2,1-2H3 |
Clave InChI |
ASYRYAHIFYGVSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)C1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


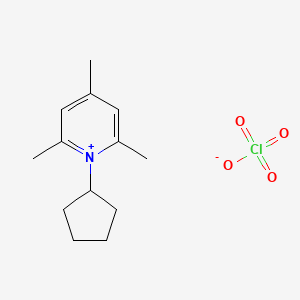

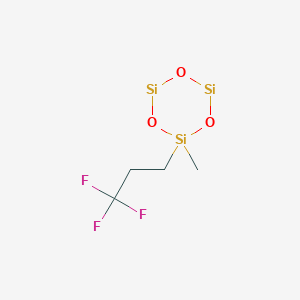


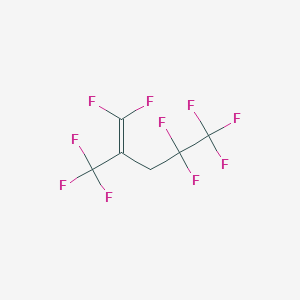
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
